Cerium tungsten oxide

Übersicht

Beschreibung

Cerium tungsten oxide is a material that has been used in various applications. It is often used in the form of an alloy for TIG and plasma welding due to its better ignition behavior .

Synthesis Analysis

Cerium-doped tungsten oxide nanostructures have been generated using a simple solvothermal method with cerium chloride salts and tungsten hexachloride as precursors . Another method involves the use of microwave irradiation without adding any surfactant .Chemical Reactions Analysis

Cerium (Ce)-doped tungsten oxide nanostructures have shown unique redox properties and structural defects, making them a desirable choice for selective hydrogenation reactions .Physical And Chemical Properties Analysis

Cerium tungsten oxide exhibits unique physical and chemical properties. For instance, it has been found that cerium-doped tungsten oxides exhibit higher optical contrasts and improved coloration efficiency compared to pure tungsten oxide .Wissenschaftliche Forschungsanwendungen

Electrochromic Devices

Cerium-doped tungsten oxide nanostructures have been synthesized and used in the development of electrochromic devices . These devices have improved efficiency, contrast, and stability. The Ce-doped tungsten oxides exhibited higher optical contrasts and improved coloration efficiency compared to pure tungsten oxide nanowires .

Catalysts

Cerium oxide has been used as an auto-exhaust catalyst . Its high abundance and unique properties make it a technologically important material in various sectors .

Low-Temperature Water-Gas Shift (WGS) Reaction

Cerium oxide has been used in the low-temperature water-gas shift (WGS) reaction . This reaction is crucial in many industrial processes, including the production of hydrogen .

Oxygen Sensors

Cerium oxide has been used in the development of oxygen sensors . These sensors are crucial in various fields, including environmental monitoring and healthcare .

Fuel Cells

Cerium oxide has been used in fuel cells . Its unique properties, such as its high dielectric constant and high refractive index, make it an ideal material for use in fuel cells .

Glass-Polishing Materials

Cerium oxide is used as a glass-polishing material . It is used in its pure form or in a concentrated dose as a polishing powder for glasses as well as ophthalmic lenses or precision optics .

Biomedical Uses

Cerium oxide materials/nanomaterials have been utilized in numerous fields including biomedical uses . They have been explored for various applications, such as medicine, imaging, nanozymes, antioxidants, free radical scavengers, etc .

Environmental Chemistry

Cerium oxide has applications in environmental chemistry . Its unique properties and high abundance make it a valuable material in this field .

Wirkmechanismus

Target of Action

Cerium tungsten oxide, also known as Cerium(III) tungstate, primarily targets nitrogen oxides (NOx) . The compound is used as a catalyst in the selective catalytic reduction (SCR) of NOx . The primary role of this target is to reduce the emission of harmful nitrogen oxides, which are major pollutants .

Mode of Action

The compound interacts with its targets through a redox cycle . The existence of Ce3+/Ce4+ redox electron pairs provides more surface adsorbed oxygen (Oα) and serves as a redox cycle . Positive interactions between Ce, W species, and Fe oxide in red mud occur, leading to the formation of an unsaturated chemical bond and promoting the activation of adsorbed NH3 species .

Biochemical Pathways

The Langmuir-Hinshelwood (L-H) routes and Eley-Rideal (E-R) routes occur in the low-temperature SCR reaction on the Cerium tungsten oxide surface . Key active intermediates species include NH4+ species on Brønsted acid sites, NH3 species on Lewis acid sites, bidentate nitrate, and bridging nitrate species .

Pharmacokinetics

A study on cerium oxide nanoparticles, which may share similar properties with cerium tungsten oxide, suggests that these nanoparticles exhibit unique pharmacokinetics .

Result of Action

The result of the action of Cerium tungsten oxide is the conversion of NOx . When activated red mud is reconfigured by cerium-tungsten oxide, the NOx conversion kept above 90% at 219-480℃ .

Action Environment

The action, efficacy, and stability of Cerium tungsten oxide can be influenced by environmental factors. For instance, the temperature range significantly affects the conversion rate of NOx . Furthermore, the presence of other elements, such as Fe in red mud, can enhance the compound’s action .

Safety and Hazards

Zukünftige Richtungen

Cerium tungsten oxide has potential for future applications in various fields. For instance, it has been suggested that smart electrochromic devices based on current Ce-doped WOx nanomaterials could be further developed for future energy-related applications . Additionally, cerium-assembled tungsten oxide composite fibers have been suggested as adhesive-free electrodes for high-performance asymmetric supercapacitors .

Eigenschaften

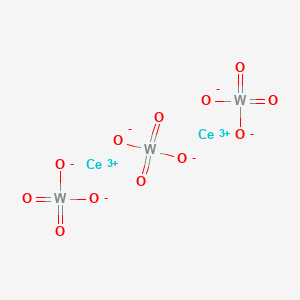

IUPAC Name |

cerium(3+);dioxido(dioxo)tungsten | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.12O.3W/q2*+3;;;;;;;6*-1;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXLQRHSAFOZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Ce+3].[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2O12W3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584115 | |

| Record name | Cerium(3+) dioxido(dioxo)tungsten (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1023.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium tungsten oxide | |

CAS RN |

12737-23-4 | |

| Record name | Cerium(3+) dioxido(dioxo)tungsten (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B3365860.png)

![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)

![Isoxazolo[2,3-a]benzimidazole(9CI)](/img/structure/B3365871.png)

![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)